molecular formula C18H12Cl2N2O2 B6078436 2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide

2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide

Cat. No. B6078436
M. Wt: 359.2 g/mol
InChI Key: HBRUGLRUYJOUMU-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide, also known as HN-1, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound has been synthesized using various methods and has been shown to have a unique mechanism of action that makes it a promising candidate for further research. In

Mechanism of Action

2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide has a unique mechanism of action that involves the inhibition of the enzyme topoisomerase II. Topoisomerase II is an essential enzyme that is involved in DNA replication and repair. 2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, anti-inflammatory effects, and analgesic effects. 2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for maintaining tissue homeostasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. However, one of the limitations of using 2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many future directions for the research of 2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide, including the development of more efficient synthesis methods, the exploration of its potential applications in other scientific research fields, and the investigation of its potential side effects and toxicity. Other future directions include the development of 2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide derivatives with improved efficacy and the investigation of its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide can be synthesized using various methods, including the reaction of 2,4-dichlorobenzohydrazide with 1-hydroxy-2-naphthaldehyde in the presence of a catalyst. Other methods include the reaction of 2,4-dichlorobenzohydrazide with 1-hydroxy-2-naphthaldehyde in the presence of a base and the reaction of 2,4-dichlorobenzohydrazide with 1-hydroxy-2-naphthaldehyde in the presence of an acid.

Scientific Research Applications

2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and pharmacology. In cancer research, 2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, 2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide has been shown to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

2,4-dichloro-N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2/c19-13-7-8-15(16(20)9-13)18(24)22-21-10-12-6-5-11-3-1-2-4-14(11)17(12)23/h1-10,23H,(H,22,24)/b21-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRUGLRUYJOUMU-UFFVCSGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2O)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]benzamide

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